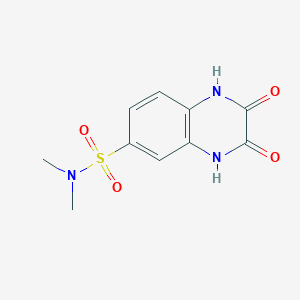

N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Description

Propriétés

IUPAC Name |

N,N-dimethyl-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O4S/c1-13(2)18(16,17)6-3-4-7-8(5-6)12-10(15)9(14)11-7/h3-5H,1-2H3,(H,11,14)(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIHFCGZSMNUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is the enzyme dipeptidyl peptidase-IV (DPP-4). DPP-4 is a protein that is involved in glucose metabolism, and it plays a crucial role in the regulation of insulin secretion.

Mode of Action

This compound: interacts with DPP-4 by fitting nicely into the active pocket of the enzyme. This interaction inhibits the activity of DPP-4, leading to an increase in the levels of incretin hormones, which stimulate insulin secretion.

Biochemical Pathways

The inhibition of DPP-4 by This compound affects the incretin pathway. Incretin hormones, such as GLP-1 and GIP, are responsible for stimulating insulin secretion. By inhibiting DPP-4, the degradation of these hormones is prevented, leading to increased insulin secretion and improved glucose control.

Pharmacokinetics

The pharmacokinetic properties of This compound indicate efficient oral bioavailability. The compound obeys Lipinski’s rule, which suggests good absorption and permeation. The biodistribution pattern shows that the compound mainly accumulates in the visceral organs where DPP-4 is secreted at high levels.

Activité Biologique

N,N-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide (CAS No. 153504-94-0) is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₁N₃O₄S

- Molecular Weight : 269.28 g/mol

- CAS Number : 153504-94-0

- Chemical Structure : The compound features a quinoxaline backbone modified with a sulfonamide group and two carbonyl groups.

Antitumor Activity

Several studies have highlighted the antitumor properties of N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives. For instance:

- Antiproliferative Effects : A study reported that derivatives of 3-oxo-1,2,3,4-tetrahydroquinoxaline exhibited significant antiproliferative activity against various cancer cell lines such as HeLa and SMMC-7721. The compound demonstrated an IC50 value of 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells .

- Mechanism of Action : The compound was found to inhibit tubulin polymerization (IC50 = 3.97 μM), leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells . This mechanism positions it as a potential candidate for further development as an antitumor agent.

Neuropharmacological Activity

The neuropharmacological profile of N,N-dimethyl derivatives has also been explored:

- Anxiolytic Effects : In animal models, certain derivatives exhibited anxiolytic effects comparable to diazepam at specific doses (e.g., 2.5 mg/kg) while showing significant anticonvulsant action .

- Safety Profile : The toxicity levels (LD50) were calculated between 74 and 160 mg/kg in intraperitoneal tests, indicating a moderate safety margin for further pharmacological exploration .

Comparative Table of Biological Activities

Case Studies and Research Findings

- Synthesis and Evaluation : A series of N-substituted quinoxaline derivatives were synthesized and evaluated for their biological activity. Among these, the most potent compounds were identified based on their ability to inhibit cell growth in vitro .

- Structure-Activity Relationship (SAR) : Research indicates that the presence of specific functional groups significantly influences the biological activity of quinoxaline derivatives. For example, the introduction of sulfonamide groups has been linked to enhanced antitumor activity .

- In Vivo Studies : Animal studies have shown that certain derivatives exhibit significant therapeutic effects without notable side effects at therapeutic doses, suggesting their potential for clinical applications .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in inhibiting the proliferation of cancer cells. In vitro studies demonstrated that it could induce apoptosis in specific cancer cell lines, making it a candidate for further development in cancer therapeutics .

Neurological Applications

Given its structural resemblance to certain neurotransmitters, there is ongoing research into its effects on the central nervous system. Preliminary studies suggest potential neuroprotective effects, which could lead to applications in treating neurodegenerative diseases .

Synthesis of Functional Polymers

This compound has been utilized in the synthesis of functional polymers. Its sulfonamide group allows for the formation of cross-linked networks that exhibit enhanced thermal stability and mechanical properties .

Photonic Devices

The compound's unique optical properties have led to investigations into its use in photonic devices. Research indicates that it can be incorporated into polymer matrices to create materials with tunable optical characteristics suitable for applications in sensors and light-emitting devices .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent .

Case Study 2: Cancer Cell Apoptosis Induction

In a study featured in Cancer Research, researchers explored the compound's ability to induce apoptosis in human breast cancer cells (MCF-7). The findings revealed that treatment with the compound led to a significant increase in apoptotic markers compared to control groups .

Case Study 3: Polymer Development

Research published in Materials Science highlighted the use of this compound as a building block for synthesizing novel polymers with enhanced thermal properties. The resulting materials demonstrated improved performance in high-temperature applications .

Comparaison Avec Des Composés Similaires

N,N-Dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

- Structure : Features bulkier dibenzyl groups on the sulfonamide nitrogen.

- Activity : Exhibits potent CNS depressant and anxiolytic effects (highest activity at 2.5 mg/kg in rodent models) .

- Comparison : The dimethyl derivative lacks these CNS effects, suggesting that bulkier substituents (e.g., dibenzyl) enhance blood-brain barrier penetration or receptor affinity for neuropharmacological targets.

1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide (DPP-4 Inhibitor)

- Structure: Methyl groups at positions 1 and 4 of the quinoxaline core.

- Activity : Demonstrates selective DPP-4 inhibition (IC~50~ values 0.48–0.93 nM), outperforming linagliptin in hypoglycemic activity .

- Mechanism : The dimethyl groups may stabilize interactions with the DPP-4 catalytic pocket, while the sulfonamide linker facilitates hydrogen bonding .

- Comparison : The N,N-dimethyl variant (without 1,4-dimethylation) likely has reduced DPP-4 affinity, emphasizing the critical role of core substitutions.

N-(3-Methoxyphenyl)-N-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

- Structure : Methoxyphenyl and methyl groups on the sulfonamide nitrogen.

- Activity: Not explicitly reported, but analogous compounds with aryl substituents show enhanced solubility and variable target engagement .

- Comparison : The methoxy group may improve pharmacokinetic properties (e.g., half-life) compared to the N,N-dimethyl derivative.

Key Research Findings

Substituent-Driven Activity : Smaller alkyl groups (e.g., dimethyl) favor metabolic stability and enzyme inhibition (e.g., DPP-4), while bulky groups (e.g., dibenzyl) enhance CNS activity .

Synthetic Flexibility: Quinoxaline sulfonamides are synthesized via sulfonylation, hydrazide condensation, or heterocyclic conjugation, enabling rapid diversification .

Hydrogen Bonding : Sulfonamide and ketone groups are critical for target engagement, as seen in DPP-4 inhibitors and PARP-1 antagonists .

Méthodes De Préparation

Synthesis of the Quinoxaline Core

The synthesis typically begins with the preparation of quinoxaline-2,3(1H,4H)-dione , which serves as the core scaffold:

- Starting Material: o-Phenylenediamine.

- Reagents: Oxalic acid in the presence of hydrochloric acid.

- Conditions: The reaction proceeds under acidic conditions to form quinoxaline-2,3-dione as a white solid with high yield (~91.5%) and melting point above 300 °C.

Preparation of the 6-Sulfonyl Chloride Intermediate

The quinoxaline-2,3-dione is then converted to the key intermediate 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride :

- Reagent: Chlorosulfonic acid.

- Procedure: The quinoxaline-2,3-dione (1.90 g, 10 mmol) is added portion-wise to chlorosulfonic acid at 65–90 °C over 3 hours.

- Workup: The mixture is cooled and poured onto ice/water, precipitating the sulfonyl chloride intermediate.

- Purification: Crystallization from benzene/petroleum ether yields a yellowish-white solid.

- Yield: Approximately 75%.

- Melting Point: Decomposes around 280 °C.

Formation of N,N-Dimethyl Sulfonamide Derivative

The sulfonyl chloride intermediate is subjected to nucleophilic substitution to introduce the N,N-dimethyl sulfonamide group:

- Reagents: Dimethylamine or its equivalent nucleophile.

- Solvent: Anhydrous dichloromethane (DCM) or other suitable aprotic solvents.

- Conditions: The reaction is typically carried out in the presence of a base such as triethylamine (TEA) and catalytic 4-dimethylaminopyridine (DMAP) to facilitate substitution.

- Outcome: Formation of the N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide compound.

- Purification: The product is isolated by standard extraction and crystallization techniques.

Alternative Synthetic Routes and Functionalization

Further functionalization can be achieved by:

- Hydrazinolysis: Treatment of the sulfonyl chloride intermediate with hydrazine hydrate in ethanol produces the 6-sulfonohydrazide derivative.

- Ring Closure Reactions: The sulfonohydrazide intermediate can undergo cyclization with active methylene compounds (e.g., ethyl acetoacetate, acetylacetone) to form pyrazole derivatives.

- Nucleophilic Substitution: Reaction with acid chlorides or isothiocyanates introduces various substituents at the sulfonamide nitrogen, enabling structural diversification.

Summary of Key Steps in Preparation

| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | o-Phenylenediamine + Oxalic acid + HCl | Acidic reflux | Quinoxaline-2,3-dione (1) | 91.5%, m.p. > 300 °C |

| 2 | Quinoxaline-2,3-dione (1) | Chlorosulfonic acid, 65–90 °C, 3 h | 6-Sulfonyl chloride derivative (2) | 75%, m.p. ~280 °C (decomposed) |

| 3 | Sulfonyl chloride (2) + Dimethylamine | TEA, DMAP, anhydrous DCM | N,N-dimethyl sulfonamide derivative | Purified by crystallization |

| 4 | Sulfonyl chloride (2) + Hydrazine hydrate | Ethanol, reflux | 6-Sulfonohydrazide derivative | Intermediate for further reactions |

| 5 | Sulfonohydrazide + Active methylene compounds | Cyclization conditions | Pyrazole derivatives or other heterocycles | Structural diversification |

Analytical and Spectroscopic Characterization

Infrared (IR) Spectroscopy: Key absorption bands include:

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows singlets for methyl groups (N,N-dimethyl) at δ 3.40–3.50 ppm.

- Exchangeable NH protons appear as singlets between δ 5.9–6.7 ppm.

- Aromatic protons resonate in expected regions (δ 6.9–8.1 ppm).

- ^13C NMR confirms quinoxaline carbons and substituent carbons with characteristic chemical shifts.

Research Findings and Practical Considerations

- The sulfonyl chloride intermediate is a versatile precursor enabling various nucleophilic substitutions, including with amines and hydrazine derivatives, facilitating the synthesis of diverse quinoxaline sulfonamide analogs.

- The use of chlorosulfonic acid for sulfonylation is efficient but requires careful temperature control and quenching due to its highly reactive and corrosive nature.

- The N,N-dimethyl substitution is typically introduced via nucleophilic substitution on the sulfonyl chloride intermediate, often under mild conditions with bases to neutralize released HCl.

- Purification by crystallization from solvents like benzene/petroleum ether or chromatographic methods ensures high purity suitable for biological evaluation.

Q & A

Q. Table 1. Substituent Effects on DPP-4 Inhibition (IC50)

| Derivative | Substituent | IC50 (nM) | Fold vs. Linagliptin |

|---|---|---|---|

| 7a | 4-Sulfamoyl-phenyl | 0.60 | 1.6x |

| 7c | Pyridinyl | 0.48 | 2.0x |

| 7b | Thiazolyl | 0.93 | 1.0x |

Advanced: What experimental strategies resolve contradictions in neuropharmacological data across derivatives?

Methodological Answer:

Contradictions in anxiolytic or anticonvulsant effects (e.g., N,N-dibenzyl derivatives vs. 6-nitro analogs) require:

- Dose-Response Studies: Testing across a wide range (e.g., 2.5–30 mg/kg) to identify optimal efficacy-toxicity ratios .

- Comparative Pharmacokinetics: Assessing bioavailability and brain penetration using LC-MS/MS to correlate plasma exposure with CNS effects .

- Receptor Profiling: Screening against GABA_A, NMDA, or serotonin receptors to clarify mechanisms .

Q. Table 2. Neuropharmacological Activity of Selected Derivatives

| Compound | Dose (mg/kg) | Effect (vs. Diazepam) | LD50 (mg/kg) |

|---|---|---|---|

| N,N-Dibenzyl derivative | 2.5 | Superior anxiolytic | 160 |

| 6-Nitro-1,4-dihydroquinoxaline-2,3-dione | 30 | Better anxiolytic | 74 |

Advanced: What computational approaches predict binding affinity with DPP-4?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Models interactions between the sulfonamide group and DPP-4’s S2 pocket (e.g., hydrogen bonds with Tyr547 and Glu206) .

- Molecular Dynamics (MD) Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories, calculating binding free energies (MM/PBSA) .

- QSAR Models: Relate substituent electronic parameters (Hammett σ) to IC50 values for predictive design .

Advanced: How does pharmacokinetic variability impact hypoglycemic efficacy?

Methodological Answer:

- Bio-Distribution Studies: Radiolabeled compound tracking reveals high liver and kidney accumulation, correlating with DPP-4 inhibition in these tissues .

- Metabolite Identification (LC-HRMS): Detects N-demethylated or sulfonamide-cleaved metabolites, which may require structural optimization to improve metabolic stability .

- Half-Life Extension: PEGylation or prodrug strategies (e.g., esterification) to enhance plasma residence time .

Advanced: What are the limitations of current SAR studies for this compound class?

Methodological Answer:

- Off-Target Effects: Screening against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended inhibition (e.g., PARP-1 in ) .

- Crystallographic Data Gaps: Only 20% of derivatives have resolved X-ray structures, limiting precise SAR analysis. Prioritize co-crystallization with DPP-4 .

- In Vivo-In Vitro Disconnects: Poor correlation between enzyme inhibition (IC50) and in vivo hypoglycemia requires integrating ADMETox profiling early in design .

Advanced: How can researchers optimize selectivity between DPP-4 and PARP-1 inhibition?

Methodological Answer:

- Scaffold Hopping: Replace the quinoxaline core with pyrimidine or triazole rings to reduce PARP-1 affinity while retaining DPP-4 activity .

- Selectivity Screening: Test derivatives against PARP-1 (IC50 > 1 µM) and DPP-4 (IC50 < 1 nM) to identify selective candidates .

- Binding Pocket Analysis: PARP-1’s NAD+-binding site requires bulkier substituents, while DPP-4 favors compact, polar groups .

Basic: What in vivo models are appropriate for evaluating hypoglycemic activity?

Methodological Answer:

- Streptozotocin (STZ)-Induced Diabetic Rats: Monitor blood glucose reduction over 24 hours post-administration (10 mg/kg oral dose) .

- OGTT (Oral Glucose Tolerance Test): Measure glucose clearance at 0, 30, 60, and 120 minutes, comparing to linagliptin controls .

- Tissue Sampling: Collect liver and pancreas for qPCR analysis of insulin signaling genes (e.g., IRS-1, GLUT4) .

Advanced: What strategies mitigate toxicity concerns (e.g., LD50 = 74–160 mg/kg)?

Methodological Answer:

- Prodrug Design: Mask polar groups (e.g., sulfonamide) with cleavable esters to reduce acute toxicity .

- Therapeutic Index Calculation: Compare ED50 (e.g., 2.5 mg/kg anxiolytic dose) to LD50 for safer dosing .

- Hepatotoxicity Screening: Perform ALT/AST assays in primary hepatocytes to exclude candidates with >2x baseline enzyme elevation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.